molecular formula C17H20N2O4 B11517234 Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(3-pyridyl)-, dimethyl ester

Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(3-pyridyl)-, dimethyl ester

Cat. No.: B11517234
M. Wt: 316.35 g/mol
InChI Key: GIGAAERNMQKQOI-UHFFFAOYSA-N
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Description

3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by its bipyridine core, which is substituted with multiple methyl groups and carboxylate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of methyl groups and carboxylate functionalities. Common reagents used in these reactions include methylating agents and carboxylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions

3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its methyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: A similar compound with a trimethyl-substituted benzene ring.

    2,6,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with multiple methyl groups and a cyclic structure.

Uniqueness

3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is unique due to its bipyridine core and the specific arrangement of methyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

dimethyl 1,2,6-trimethyl-4-pyridin-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-7-6-8-18-9-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3

InChI Key

GIGAAERNMQKQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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